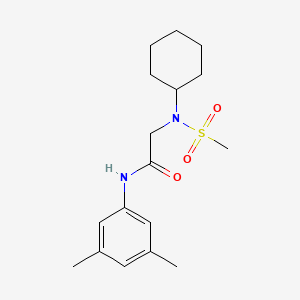
2-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and has been studied extensively for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用机制
BPTES inhibits the activity of glutaminase by binding to its active site and preventing it from catalyzing the conversion of glutamine to glutamate. This results in a decrease in the levels of glutamate, which is an essential nutrient for cancer cells. As a result, the growth and proliferation of cancer cells are inhibited.
Biochemical and Physiological Effects
BPTES has been shown to have significant biochemical and physiological effects in cancer cells. Inhibition of glutaminase by BPTES leads to a decrease in the levels of glutamate, which is an essential nutrient for cancer cells. This results in a decrease in the levels of ATP, which is the energy currency of the cell. As a result, the growth and proliferation of cancer cells are inhibited.
实验室实验的优点和局限性
One of the advantages of using BPTES in lab experiments is its potency and specificity towards glutaminase inhibition. This allows for precise and targeted inhibition of glutaminase activity. However, one of the limitations of using BPTES is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the use of BPTES in scientific research. One potential application is in combination therapy with other anti-cancer drugs. BPTES has been shown to enhance the anti-tumor effects of other drugs such as cisplatin and doxorubicin. Another potential application is in the development of new drugs that target glutaminase activity. BPTES can serve as a lead compound for the development of more potent and selective glutaminase inhibitors. Additionally, BPTES can be used as a tool for studying the role of glutaminase in other diseases such as neurodegenerative disorders.
合成方法
The synthesis of BPTES involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with 2-bromo-N-(4-methoxyphenyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, and its inhibition has been shown to have anti-tumor effects. BPTES has been found to be a potent inhibitor of glutaminase and has shown promising results in preclinical studies.
属性
IUPAC Name |
2-bromo-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-7-4-2-1-3-6(7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNASAOXNDYWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CNC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)
![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)



![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
